molecular formula C24H22FN5O B11048257 6-Fluoro-8-{4-methoxy-1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-6-YL}-2,2,4-trimethyl-1,2-dihydroquinoline

6-Fluoro-8-{4-methoxy-1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-6-YL}-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No.: B11048257
M. Wt: 415.5 g/mol
InChI Key: MYXRHTHRKQQVPU-UHFFFAOYSA-N
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Description

6-Fluoro-8-{4-methoxy-1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-6-YL}-2,2,4-trimethyl-1,2-dihydroquinoline is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is notable for its unique structural features, which include a quinoline core, a pyrazolo[3,4-D]pyrimidine moiety, and various substituents that contribute to its chemical properties and potential applications. The presence of fluorine, methoxy, and phenyl groups further enhances its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-8-{4-methoxy-1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-6-YL}-2,2,4-trimethyl-1,2-dihydroquinoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the pyrazolo[3,4-D]pyrimidine moiety. Key steps include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Pyrazolo[3,4-D]pyrimidine Moiety: This step often involves the cyclization of appropriate precursors under basic or acidic conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline core, converting it to dihydroquinoline derivatives.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), methoxy donors (e.g., dimethyl sulfate).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline and pyrazolo[3,4-D]pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel heterocyclic compounds.

Biology

Biologically, 6-Fluoro-8-{4-methoxy-1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-6-YL}-2,2,4-trimethyl-1,2-dihydroquinoline has shown potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its unique structure allows it to interact with various biological targets, making it a promising candidate for the treatment of diseases such as cancer and inflammatory disorders.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique chemical properties make it suitable for applications in electronics and materials science.

Mechanism of Action

The mechanism of action of 6-Fluoro-8-{4-methoxy-1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-6-YL}-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine atom enhances its binding affinity by increasing the compound’s lipophilicity.

Comparison with Similar Compounds

Similar Compounds

    8-{4-Methoxy-1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-6-YL}-2,2,4-trimethyl-1,2-dihydroquinoline: Lacks the fluorine atom, resulting in different reactivity and biological activity.

    6-Fluoro-8-{4-methoxy-1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-6-YL}-2,2,4-dimethyl-1,2-dihydroquinoline: Has one less methyl group, affecting its steric properties and reactivity.

Uniqueness

The presence of the fluorine atom in 6-Fluoro-8-{4-methoxy-1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-6-YL}-2,2,4-trimethyl-1,2-dihydroquinoline enhances its chemical stability and biological activity compared to similar compounds. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H22FN5O

Molecular Weight

415.5 g/mol

IUPAC Name

6-fluoro-8-(4-methoxy-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl)-2,2,4-trimethyl-1H-quinoline

InChI

InChI=1S/C24H22FN5O/c1-14-12-24(2,3)29-20-17(14)10-15(25)11-18(20)21-27-22-19(23(28-21)31-4)13-26-30(22)16-8-6-5-7-9-16/h5-13,29H,1-4H3

InChI Key

MYXRHTHRKQQVPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=C(C=C(C=C12)F)C3=NC4=C(C=NN4C5=CC=CC=C5)C(=N3)OC)(C)C

Origin of Product

United States

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